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molecular formula C12H8ClO2P B8712908 Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro- CAS No. 16611-68-0

Dibenzo[d,f][1,3,2]dioxaphosphepin, 6-chloro-

Cat. No. B8712908
M. Wt: 250.62 g/mol
InChI Key: RKNWJMHQLOIGIH-UHFFFAOYSA-N
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Patent
US05723641

Procedure details

A solution of 2,2'-biphenol (28.1 g, 0.151 mol) in 49 mL phosphorus trichloride was heated at reflux for 2 hr. The excess PC13 was removed by distillation. The residue was purified by vacuum distillation (140°-143° C. at 0.5 mm Hg) to give 30.70 g (81% yield) 1,1'-biphenyl-2,2'-diyl phosphorochloridite (as a clear viscous oil which solidified to a White solid upon standing at room temperature (RT) in an inert atmosphere for an extended period of time). 31P{1H}NMR (121.4 MHz, d8 -toluene): δ180.1 (s), 85% H3PO4 external reference.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:14])[C:2]([C:7]2[C:8]([OH:13])=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.[P:15](Cl)(Cl)[Cl:16]>>[P:15]1([Cl:16])[O:13][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[O:14]1

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O
Name
Quantity
49 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess PC13 was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation (140°-143° C. at 0.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
P1(OC2=C(C=CC=C2)C2=C(C=CC=C2)O1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30.7 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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